
7-Methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid: is a chemical compound with the molecular formula C21H16O5 and a molecular weight of 348.35 g/mol . This compound is known for its unique structure, which includes a benzodioxole ring substituted with methoxy and carboxylic acid groups. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2,2-diphenyl-1,3-benzodioxole with methoxy-substituted benzaldehyde, followed by oxidation to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 7-Methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various organic compounds .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as an inhibitor or activator of specific enzymes, providing insights into their functions .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit anti-inflammatory, analgesic, or anticancer activities .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. It may be involved in the production of polymers, resins, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 7-Methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid involves its interaction with specific molecular targets. The methoxy and carboxylic acid groups play crucial roles in binding to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
2,2-Diphenyl-1,3-benzodioxole-5-carboxylic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.
7-Hydroxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid: The hydroxy group can alter the compound’s solubility and interaction with biological targets.
7-Methoxy-2,2-diphenyl-1,3-benzodioxole-4-carboxylic acid: The position of the carboxylic acid group can influence the compound’s chemical properties and reactivity.
Uniqueness: 7-Methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biologische Aktivität
7-Methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid (MDDBCA) is a synthetic organic compound with significant potential in biological research and medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a methoxy group and a carboxylic acid functional group, contributing to its reactivity and biological activity. This article delves into the biological activities associated with MDDBCA, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C21H16O5
- Molecular Weight : 348.35 g/mol
- CAS Number : 717131-59-4
MDDBCA exhibits biological activity primarily through its interaction with various enzymes and receptors. The presence of the methoxy and carboxylic acid groups enhances its ability to bind to specific targets, modulating their activity. This can lead to:
- Enzyme Inhibition : MDDBCA may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It can influence receptor activities, potentially leading to various physiological effects.
1. Anticancer Activity
Recent studies have explored the anticancer properties of MDDBCA. Its structural components allow it to interact with cancer cell signaling pathways, potentially inhibiting tumor growth. Research has indicated that derivatives of benzodioxole compounds can exhibit cytotoxic effects against various cancer cell lines.
2. Anti-inflammatory Effects
MDDBCA has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may reduce inflammatory markers by inhibiting specific pathways involved in inflammation. This could make it a candidate for developing treatments for inflammatory diseases.
3. Enzyme Interaction Studies
MDDBCA has been used in studies focusing on enzyme interactions, particularly in metabolic pathways related to drug metabolism and detoxification processes. Its role as an enzyme modulator provides insights into its potential therapeutic applications.
Case Studies
Comparative Analysis with Related Compounds
To understand the unique biological activity of MDDBCA, it is essential to compare it with structurally similar compounds:
Compound | Structural Features | Biological Activity |
---|---|---|
2,2-Diphenyl-1,3-benzodioxole-5-carboxylic acid | Lacks methoxy group | Reduced reactivity and biological activity compared to MDDBCA |
7-Hydroxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid | Hydroxy group instead of methoxy | Altered solubility and receptor interaction |
7-Methoxy-2,2-diphenyl-1,3-benzodioxole-4-carboxylic acid | Different carboxylic acid position | Variation in chemical properties affecting biological outcomes |
Eigenschaften
IUPAC Name |
7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O5/c1-24-17-12-14(20(22)23)13-18-19(17)26-21(25-18,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13H,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIAHEOCAUKJPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.